An In-depth Technical Guide to 5-Chlorohexanoic Acid
An In-depth Technical Guide to 5-Chlorohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chlorohexanoic acid is a halogenated carboxylic acid with potential as a building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties. Due to a notable scarcity of experimentally determined data in peer-reviewed literature, this document combines available computed data for 5-chlorohexanoic acid with experimental data for its close isomer, 6-chlorohexanoic acid, to offer valuable comparative insights. This guide also presents predicted spectroscopic characteristics, a conceptual synthetic pathway, and general reactivity patterns, serving as a foundational resource for researchers interested in this compound.
Chemical Identity and Physicochemical Properties
General Information
| Identifier | Value |
| IUPAC Name | 5-chlorohexanoic acid[2] |
| CAS Number | 112176-22-4[2][3] |
| Molecular Formula | C₆H₁₁ClO₂[1][2][3] |
| Molecular Weight | 150.60 g/mol [1][2][3] |
| Canonical SMILES | CC(CCCC(=O)O)Cl[2] |
| InChIKey | BKYXJMPZIUFVJA-UHFFFAOYSA-N[2] |
Computed Physicochemical Data for 5-Chlorohexanoic Acid
The following table summarizes the computationally derived physicochemical properties for 5-chlorohexanoic acid, primarily sourced from the PubChem database.
| Property | Value | Source |
| XLogP3 | 1.5 | PubChem[2] |
| LogP | 1.86860 | Guidechem[3] |
| Topological Polar Surface Area | 37.3 Ų | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 4 | PubChem[2] |
Experimental Physicochemical Data for 6-Chlorohexanoic Acid (Isomer Comparison)
For comparative purposes, the following table presents the experimentally determined physicochemical properties of the isomeric 6-chlorohexanoic acid.
| Property | Value | Source |
| Melting Point | 26-32 °C | ChemicalBook, CAS Common Chemistry[4][5] |
| Boiling Point | 138-140 °C (at 10 Torr) | ChemicalBook[5] |
| Density | 1.1320 g/cm³ | CAS Common Chemistry[4] |
| pKa | 4.73 (Predicted) | ChemicalBook[5] |
Spectroscopic Characterization (Predicted)
Experimental spectra for 5-chlorohexanoic acid are not publicly available. However, its expected spectroscopic features can be predicted based on its molecular structure.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of 5-chlorohexanoic acid is expected to show the following signals:
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A doublet for the methyl protons (C6).
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A multiplet for the methine proton (C5), which is coupled to the protons on C4 and C6.
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Multiplets for the methylene (B1212753) protons at C2, C3, and C4.
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A broad singlet for the carboxylic acid proton.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is expected to display six distinct signals corresponding to each carbon atom in the molecule, including a downfield signal for the carbonyl carbon of the carboxylic acid.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of 5-chlorohexanoic acid is anticipated to exhibit characteristic absorption bands:
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A broad O-H stretch from the carboxylic acid dimer, typically in the range of 3300-2500 cm⁻¹.
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A strong C=O stretch from the carbonyl group around 1710 cm⁻¹.
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C-H stretching vibrations just below 3000 cm⁻¹.
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A C-Cl stretching vibration, typically in the range of 800-600 cm⁻¹.
Reactivity and Stability
Specific reactivity data for 5-chlorohexanoic acid is not available. However, its reactivity can be inferred from the functional groups present: a secondary alkyl chloride and a carboxylic acid. The compound is expected to be stable under standard conditions. It may be corrosive and can cause skin and eye irritation, similar to other halogenated carboxylic acids.
The diagram below illustrates general reaction pathways for a chloroalkanoic acid, which are likely applicable to 5-chlorohexanoic acid.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and analysis of 5-chlorohexanoic acid are not found in the surveyed literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles.
Conceptual Synthesis of 5-Chlorohexanoic Acid
A potential method for the synthesis of 5-chlorohexanoic acid could involve the chlorination of a suitable precursor, such as 5-hydroxyhexanoic acid or a related lactone. The following workflow outlines a conceptual synthetic pathway.
Biological Activity and Signaling Pathways
As of the date of this publication, there is no information available in the public domain regarding the biological activity of 5-chlorohexanoic acid or its involvement in any signaling pathways. Further research is required to elucidate any potential pharmacological or toxicological effects.
Safety and Handling
Specific safety and handling data for 5-chlorohexanoic acid are not available. Based on the properties of similar short-chain halogenated carboxylic acids, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is likely to be corrosive and an irritant.
Conclusion
5-Chlorohexanoic acid represents a chemical entity with potential for further investigation in synthetic and medicinal chemistry. This guide has compiled the currently available information, highlighting a significant gap in experimentally verified data. The provided computed properties, comparative data from its isomer 6-chlorohexanoic acid, and theoretical frameworks for its synthesis and reactivity offer a starting point for researchers. Future experimental work is necessary to fully characterize this compound and explore its potential applications.
